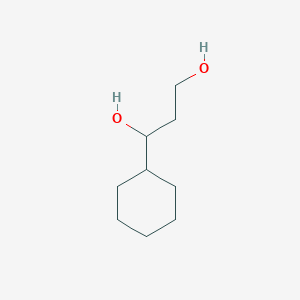
N,2,6-Trimethyl-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2,6-Trimethyl-N-phenylbenzamide is a chemical compound with the molecular formula C16H17NO It is a derivative of benzamide, characterized by the presence of three methyl groups and a phenyl group attached to the benzamide core
準備方法
Synthetic Routes and Reaction Conditions
N,2,6-Trimethyl-N-phenylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This green and rapid process provides high yields and is eco-friendly. Another method involves the use of TiCl4 in pyridine at 85°C, which also yields the desired amide with high purity .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of benzoyl chloride with substituted aniline in the presence of a catalyst such as DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane (DCM) at room temperature . This method is scalable and suitable for large-scale production.
化学反応の分析
Types of Reactions
N,2,6-Trimethyl-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include N-oxide derivatives, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N,2,6-Trimethyl-N-phenylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of N,2,6-Trimethyl-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit non-receptor tyrosine kinases, which play a role in cell signaling pathways . This inhibition can lead to the suppression of cell growth, making it a potential candidate for cancer therapy. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function.
類似化合物との比較
Similar Compounds
Benzamide: The parent compound, benzamide, lacks the additional methyl and phenyl groups.
N-Phenylbenzamide: Similar to N,2,6-Trimethyl-N-phenylbenzamide but without the methyl groups.
2,4,6-Trimethyl-N-phenylbenzamide: Another derivative with different methyl group positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a phenyl group enhances its stability and reactivity compared to other benzamide derivatives.
特性
CAS番号 |
135340-85-1 |
|---|---|
分子式 |
C16H17NO |
分子量 |
239.31 g/mol |
IUPAC名 |
N,2,6-trimethyl-N-phenylbenzamide |
InChI |
InChI=1S/C16H17NO/c1-12-8-7-9-13(2)15(12)16(18)17(3)14-10-5-4-6-11-14/h4-11H,1-3H3 |
InChIキー |
RKZOMLJNDJHKAS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)C(=O)N(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,3R,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13887157.png)
![5-hydroxy-2-[3-(6-methoxypyrazin-2-yl)phenyl]-1H-pyrimidin-6-one](/img/structure/B13887162.png)
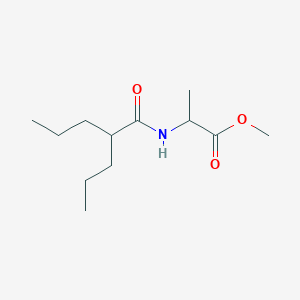
![4-bromo-2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13887170.png)
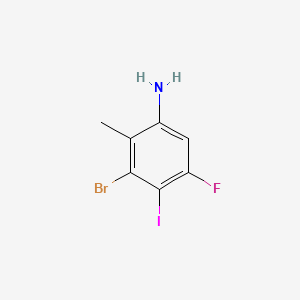
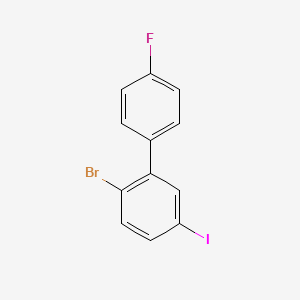
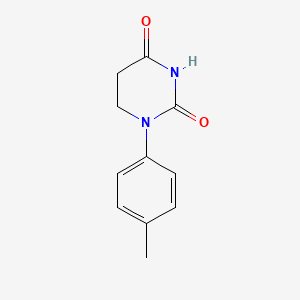
![{6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol](/img/structure/B13887199.png)
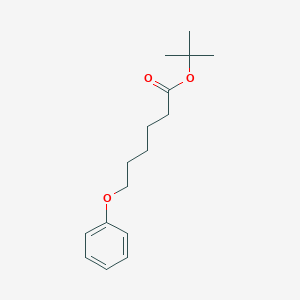
![5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13887211.png)
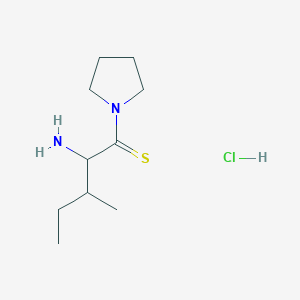
![2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol](/img/structure/B13887213.png)
![2-[2-(3-Chloro-4-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B13887216.png)
